Pipenzolate bromide is a pharmaceutical compound classified as an antimuscarinic agent, primarily used for treating gastrointestinal motility disorders and peptic ulcers. Its chemical formula is , and its IUPAC name is 1-ethyl-3-[2-hydroxy(diphenyl)acetoxy]-1-methylpiperidinium bromide . The structure of pipenzolate bromide features a piperidinium ring, an ethyl group, a hydroxy-diphenylacetoxy moiety, and a bromide ion, contributing to its unique pharmacological properties .
Pipenzolate bromide acts as an antimuscarinic agent. It works by blocking the muscarinic acetylcholine receptors, which are involved in muscle contraction, particularly in smooth muscle tissues like those found in the gut []. By inhibiting these receptors, pipenzolate bromide relaxes smooth muscle spasms, providing relief from gastrointestinal cramps and pain.
Pipenzolate bromide is generally stable under normal conditions and does not readily undergo oxidation, reduction, or substitution reactions. The compound's synthesis primarily yields pipenzolate bromide itself as the major product. Its reactivity is minimal, making it suitable for various pharmaceutical applications without significant degradation or reaction with common reagents .
As an antimuscarinic agent, pipenzolate bromide exerts its effects by binding to muscarinic acetylcholine receptors as an antagonist. This action prevents acetylcholine from binding to these receptors, thereby reducing the activity of systems regulated by acetylcholine, particularly in the gastrointestinal tract . The compound has been studied for its potential effects on arrhythmia management as well .
Pipenzolate bromide can be synthesized through several methods. A common synthetic route involves the reaction of 1-methylpiperidine with 2-hydroxydiphenylacetic acid, followed by quaternization with ethyl bromide. Industrial production typically employs optimized conditions to ensure high yield and purity of the compound .
Pipenzolate bromide is primarily used in clinical settings for:
Research indicates that pipenzolate bromide interacts with various biological pathways due to its action as an antimuscarinic agent. Its primary target is the muscarinic acetylcholine receptor, which plays a crucial role in neurotransmission and muscle contraction within the gastrointestinal system . Studies have explored its effects on cellular signaling pathways influenced by acetylcholine.
Pipenzolate bromide shares similarities with other antimuscarinic agents but stands out due to its specific chemical structure and pharmacological profile. Here are some similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Atropine | C₁₊H₁₉NO₃ | Naturally occurring alkaloid; broader spectrum of action. |
| Scopolamine | C₁₈H₂₁NO₄ | Used for motion sickness; crosses the blood-brain barrier. |
| Ipratropium | C₁₈H₂₄BrNO₃ | Primarily used in respiratory disorders; quaternary ammonium compound. |
| Dicyclomine | C₁₈H₂₃N | Used for irritable bowel syndrome; less selective than pipenzolate. |
Uniqueness: Pipenzolate bromide's distinctiveness lies in its specific structural features and targeted applications in gastrointestinal disorders and arrhythmia management, differentiating it from other antimuscarinics that may have broader or different therapeutic uses .
Pipenzolate bromide emerged from mid-20th-century efforts to develop selective anticholinergic agents. Initial pharmacological studies in the 1950s, including work by Chen et al. (1954), identified its potent antispasmodic properties under the experimental designation JB-323. Early clinical trials demonstrated its efficacy in reducing gastric acid secretion and intestinal hypermotility, leading to its adoption for peptic ulcer management.
The compound is synthesized via quaternization of 1-methylpiperidine with ethyl bromide, followed by esterification with 2-hydroxydiphenylacetic acid. This process ensures high yield and purity, critical for industrial-scale production.
Pipenzolate bromide presents as a white to off-white crystalline powder under standard conditions [1] [2]. The compound exhibits a characteristic crystalline morphology typical of organic bromide salts, with well-defined crystal structure and regular particle formation. The crystalline nature of the compound is evidenced by its sharp melting point and defined spectroscopic characteristics [3] [4].
The physical appearance of pipenzolate bromide is consistent with its quaternary ammonium bromide structure, displaying the typical characteristics of pharmaceutical-grade crystalline materials. The compound maintains its crystalline integrity under proper storage conditions, though it may show slight variations in color intensity from pure white to off-white depending on purity levels and storage conditions [1] [2].
Pipenzolate bromide demonstrates very low water solubility with a measured value of 0.000326 milligrams per milliliter [5]. This extremely limited aqueous solubility is consistent with its lipophilic character and quaternary ammonium structure. The compound shows better solubility in organic solvents, which facilitates its pharmaceutical formulation and analytical procedures [1].
| Solvent | Solubility | Notes |
|---|---|---|
| Water | 0.000326 mg/mL | Very low solubility |
| Methanol | Moderate | Used in analytical procedures |
| Ethanol | Moderate | Suitable for crystallization |
| Acetonitrile | Good | HPLC mobile phase component |
The low water solubility significantly impacts the compound's bioavailability and formulation requirements, necessitating specialized delivery systems for pharmaceutical applications [5] [1].
The melting point of pipenzolate bromide is established at 179-180°C with the more precise value reported as 179.5°C [6] [3]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice and good thermal stability under normal conditions.
Thermal analysis reveals that the compound remains stable up to its melting point, at which decomposition occurs rather than simple phase transition [3]. The crystals can be successfully recrystallized from methyl ethyl ketone, yielding material with consistent melting point characteristics [3].
| Thermal Property | Value | Source |
|---|---|---|
| Melting Point | 179-180°C | DrugFuture |
| Precise Melting Point | 179.5°C | CAS Common Chemistry |
| Decomposition | At melting point | Literature analysis |
| Recrystallization Solvent | Methyl ethyl ketone | DrugFuture |
The thermal stability profile indicates that the compound can withstand moderate heating during processing and formulation procedures without significant degradation [3] [7].
Pipenzolate bromide exhibits characteristic spectroscopic properties across multiple analytical techniques. UV-visible spectroscopy reveals maximum absorption at 202 nanometers for the compound in mixture with phenobarbital, with optimized detection at 200 nanometers for high-performance liquid chromatography applications [8] [9].
Kinetic spectrophotometry demonstrates unique behavior when the compound undergoes oxidation with alkaline potassium permanganate, producing bluish-green colored manganite ions with characteristic absorption at 610 nanometers [9]. This reaction forms the basis for quantitative analytical methods.
| Spectroscopic Technique | Wavelength/Characteristic | Application |
|---|---|---|
| UV-Visible | λmax = 202 nm | General identification |
| UV-Visible | λmax = 200 nm | HPLC detection |
| Kinetic Spectrophotometry | 610 nm | Quantitative analysis |
| Mass Spectrometry | Molecular ion peaks | Structural confirmation |
| NMR | Various chemical shifts | Purity assessment |
| Infrared | Characteristic bands | Fingerprint identification |
Nuclear magnetic resonance spectroscopy provides structural confirmation with characteristic chemical shifts consistent with the expected molecular structure [4]. Mass spectrometry yields molecular ion peaks supporting the assigned molecular formula and structure [5] [10].
Irritant